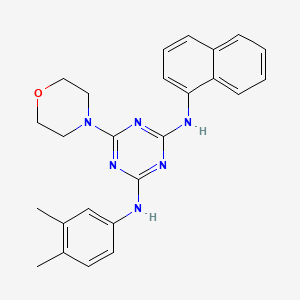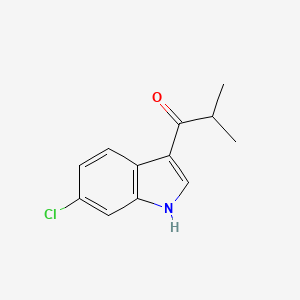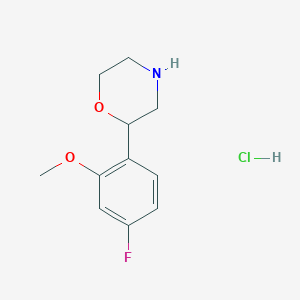![molecular formula C22H21ClN4O2S2 B2603412 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1243043-58-4](/img/structure/B2603412.png)
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine class . Compounds in this class are typically characterized by their hypnotic and anticonvulsive properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds are typically synthesized by condensation of 2-acetaminonicotinic acid and a primary amine .科学的研究の応用
Anticancer Agent Development
This compound has been identified as a potential anticancer agent. It has shown promising results in in vitro screening against various cancer cell lines, including MCF-7, HeLa, and A-549 . The compound induced morphological changes in cancer cells, such as cell wall deformation and cell shrinkage, which are indicative of its efficacy in inhibiting cancer cell growth .
Tyrosinase Inhibition for Melanoma Treatment
The compound has also been evaluated for its tyrosinase inhibitory activity, which is significant in the treatment of melanoma. Tyrosinase is an enzyme that catalyzes the production of melanin, and its inhibition can be a therapeutic strategy against melanoma. Some derivatives of this compound have shown excellent inhibition of the tyrosinase enzyme .
Molecular Docking Studies for Drug Design
Molecular docking studies have been performed with this compound to understand its binding modes and interactions with active site residues. This information is crucial for drug design and development, as it helps in predicting the compound’s behavior in biological systems and its potential as a drug candidate .
ADMET Predictions for Pharmacokinetics
The compound’s in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been studied to assess its oral drug-like properties. These predictions are essential for understanding the pharmacokinetics of the compound and its suitability for further development as a medication .
Selectivity Towards Cancer Cells
Research has indicated that this compound is selective towards cancer cells without affecting non-tumorigenic cell lines. This selectivity is vital for reducing side effects and increasing the therapeutic index of potential drugs developed from this compound .
Green Chemistry Applications
The synthesis of this compound and its derivatives has been achieved using green chemistry principles, such as the use of green solvents and catalyst-free reactions. This approach not only improves the environmental impact of the synthesis process but also enhances the overall sustainability of the compound’s production .
Compatibility with a Wide Range of Substrates
The compound’s synthesis method is compatible with a wide range of substrates, which allows for the creation of various derivatives. This versatility is beneficial for exploring a broader spectrum of biological activities and potential applications .
Ease of Recovery and Reusability
The reaction medium used in the synthesis of this compound can be recovered and reused, which is advantageous for large-scale production. It reduces waste and costs, making the compound more accessible for research and development purposes .
特性
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S2/c1-3-4-10-27-21(29)19-18(14-6-5-9-24-20(14)31-19)26-22(27)30-12-17(28)25-16-8-7-13(2)11-15(16)23/h5-9,11H,3-4,10,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBGNPZZNZUMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2603330.png)
![2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2603332.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2603333.png)

![3-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-5-yl)methyl]propanamide](/img/structure/B2603336.png)
![3-[3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2603337.png)


![1-([1,1'-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2603343.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603347.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B2603348.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2603350.png)

![6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2603352.png)